molecular formula C8H14O3 B1598743 1-hydroxyCycloheptanecarboxylic acid CAS No. 20920-03-0

1-hydroxyCycloheptanecarboxylic acid

Cat. No.: B1598743
CAS No.: 20920-03-0
M. Wt: 158.19 g/mol
InChI Key: IVOHSGDSPNQSDJ-UHFFFAOYSA-N
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Description

1-Hydroxycycloheptanecarboxylic acid (CAS Number: 20920-03-0) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This molecule features a seven-membered cycloheptane ring substituted with both a carboxylic acid (-COOH) and a hydroxyl (-OH) functional group at the same carbon atom, defining it as a 1-hydroxy-carboxylic acid. This structure is significant for researchers investigating the properties and biological activities of hydroxy-carboxylic acids. Calculated physical properties for this compound include a density of approximately 1.2 g/cm³ and a boiling point around 312.9°C . Hydroxy-carboxylic acids are a class of molecules with established importance in biological systems. They are known to act as endogenous ligands for a family of G protein-coupled receptors (GPCRs) known as Hydroxy-Carboxylic Acid (HCA) receptors, which include HCA1, HCA2, and HCA3 . Activation of these receptors, which are primarily expressed in adipose tissue, mediates anti-lipolytic effects, effectively reducing the breakdown of fats. They function as metabolic sensors, creating a negative feedback loop to regulate energy metabolism . While the specific research on this compound is limited in the public domain, its structural similarity to these endogenous signaling molecules (such as lactate, a HCA1 agonist, and 3-hydroxybutyrate, a HCA2 agonist) makes it a compound of interest for foundational chemical and biochemical research . It serves as a valuable scaffold for studying structure-activity relationships, synthesizing novel derivatives, and exploring the broader pharmacology of the HCA receptor family. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxycycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHSGDSPNQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401235
Record name 1-Hydroxycycloheptane-1-carboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20920-03-0
Record name 1-Hydroxycycloheptane-1-carboxylic acid
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Record name 1-HYDROXYCYCLOHEPTANECARBOXYLIC ACID
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Synthetic Methodologies for 1 Hydroxycycloheptanecarboxylic Acid

Development of Efficient Synthetic Routes for 1-hydroxycycloheptanecarboxylic acid

Efficiency in chemical synthesis is often measured by yield, reaction time, and the simplicity of the procedure, including the number of distinct steps.

A "one-pot" synthesis, where multiple reaction steps are carried out in the same reaction vessel, represents a highly efficient strategy. For the synthesis of α-hydroxy carboxylic acids in general, several one-pot methods have been developed. One such advanced strategy is the reductive carboxylation of aldehydes with carbon dioxide (CO2). chemrevlett.com This method utilizes CO2 as an inexpensive and readily available C1 synthon. chemrevlett.com For example, visible-light photoredox-catalyzed carboxylation can convert aldehydes into α-hydroxy carboxylic acids in a single procedure. chemrevlett.com Another approach involves the carboxylation of α-substituted α-siloxy silanes, which can be generated in situ from aldehydes, followed by reaction with CO2 to yield the desired α-hydroxy acid. organic-chemistry.org While these methods have been demonstrated for a range of aldehydes, their direct application to the synthesis of this compound from a suitable precursor would represent a modern and efficient route.

A well-established and conventional method for preparing this compound involves a two-step sequence starting from cycloheptanone (B156872).

Cyanohydrin Formation : The first step is the reaction of cycloheptanone with hydrogen cyanide (HCN). This reaction, a nucleophilic addition to the carbonyl group, forms 1-hydroxycycloheptanecarbonitrile, commonly known as a cyanohydrin. For the reaction to proceed effectively, a basic catalyst is typically required to generate the cyanide ion (CN-), which acts as the carbon nucleophile.

Hydrolysis : The second step is the hydrolysis of the nitrile group (-C≡N) of the cyanohydrin intermediate. This is typically achieved by heating the cyanohydrin under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The nitrile is converted into a carboxylic acid and an ammonium (B1175870) salt, yielding the final product, this compound.

This conventional route is reliable but less efficient than a potential one-pot synthesis as it requires the isolation of the cyanohydrin intermediate and involves multiple workup procedures.

Esterification of this compound

The conversion of the carboxylic acid group into an ester is a common and important transformation.

Given the presence of a tertiary hydroxyl group, which can be sensitive to harsh conditions, mild esterification procedures are preferred. The Steglich esterification is a highly suitable method. wikipedia.org This reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comnih.gov The reaction is generally performed at room temperature in an aprotic solvent and is known for its ability to form esters from substrates that are sensitive to acid. wikipedia.org The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP, to form the ester and the byproduct N,N'-dicyclohexylurea (DCU). organic-chemistry.org

Another mild approach involves using dried Dowex H+ cation-exchange resin in the presence of sodium iodide (NaI), which can effectively catalyze esterification at room temperature for many acids. nih.gov

A modification of the carbodiimide-based methods involves the pre-activation of the alcohol rather than the carboxylic acid. In this procedure, an alcohol (like benzyl (B1604629) alcohol or allyl alcohol) is first reacted with DCC to form a stable O-alkyl(benzyl)-N,N'-dicyclohexylisourea. This reagent can then be reacted with an α-hydroxycarboxylic acid under mild conditions, such as stirring in a suitable solvent like THF at elevated temperatures, to produce the corresponding ester in high yield. This method avoids the direct use of the free alcohol in the final coupling step and offers a clean reaction with easy purification, as the main byproduct is the readily filterable N,N'-dicyclohexylurea.

Table 1: Representative Esterification of α-Hydroxy Acids using DCC/DMAP Method Note: Data represents general yields for the Steglich esterification of various carboxylic acids with different alcohols and may not be specific to this compound.

Carboxylic Acid SubstrateAlcoholYield (%)Reference
2,5-Cyclohexadiene-1-carboxylic acidMethanol95 orgsyn.org
2,5-Cyclohexadiene-1-carboxylic acidEthanol84 orgsyn.org
2,5-Cyclohexadiene-1-carboxylic acidIsopropanol75 orgsyn.org
2,5-Cyclohexadiene-1-carboxylic acidtert-Butanol65 orgsyn.org
Monoethyl fumaratetert-Butanol76-81 orgsyn.org

Synthesis of Other this compound Derivatives

The structure of this compound and its synthetic intermediates allows for the creation of a variety of other derivatives.

The cyanohydrin intermediate, 1-hydroxycycloheptanecarbonitrile, is a versatile precursor. The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). This transformation yields 1-(aminomethyl)cycloheptan-1-ol, an important amino alcohol derivative.

The carboxylic acid itself can also be a point of modification. While strong reducing agents like LiAlH4 will reduce the carboxylic acid to a primary alcohol, they may also affect other functional groups. chemistrysteps.comlibretexts.org A more selective reagent for the reduction of carboxylic acids is borane (B79455) (BH3), often used as a complex with tetrahydrofuran (B95107) (THF). youtube.comyoutube.com Borane can selectively reduce the carboxylic acid group to a primary alcohol, potentially leaving the tertiary hydroxyl group intact, to produce cycloheptane-1,1-diyldimethanol. This diol derivative offers further opportunities for synthetic elaboration. Furthermore, the hydroxyl group of the parent acid or its ester derivatives could be acylated or alkylated to produce yet another class of compounds. nih.gov

Design and Preparation of Analogues

The preparation of analogues of this compound often involves modifications of the cycloalkane ring or the functional groups. These analogues are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials with specific properties.

One common approach to synthesizing analogues involves the use of different starting cycloalkanones. For instance, substituted cycloheptanones can be used to introduce various substituents on the seven-membered ring. A general and widely applicable method for the synthesis of 1-hydroxycycloalkanecarboxylic acids is the cyanohydrin reaction, followed by hydrolysis. This process starts with a cycloheptanone derivative, which reacts with a cyanide source, typically potassium cyanide (KCN) in the presence of an acid, to form a cycloheptanecarbonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-hydroxycarboxylic acid. chegg.com

Another strategy for creating analogues involves the ring expansion of smaller cyclic ketones. For example, cyclohexanone (B45756) derivatives can undergo ring expansion reactions to form cycloheptanone systems, which can then be converted to the corresponding this compound analogues.

Furthermore, functional group modifications of this compound itself can lead to a diverse range of analogues. The hydroxyl and carboxylic acid moieties can be esterified, amidated, or reduced to explore different chemical spaces.

Research into the synthesis of related structures, such as dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid, highlights advanced methods for introducing multiple functional groups with stereochemical control. beilstein-journals.orgbeilstein-journals.orgnih.gov These strategies, which may involve steps like epoxidation and ring-opening reactions, can be adapted for the synthesis of complex analogues of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

A summary of potential synthetic routes to analogues is presented in the table below.

Starting MaterialReagentsIntermediate ProductFinal Product (Analogue)
Substituted Cycloheptanone1. KCN, Acetic Acid 2. H3O+Substituted 1-hydroxycycloheptanecarbonitrileSubstituted this compound
CyclohexanoneDiazomethane (or other ring expansion reagents)CycloheptanoneThis compound
This compoundAlcohol, Acid catalystEster of this compound---
This compoundAmine, Coupling agentAmide of this compound---

Stereoselective Synthesis Approaches for Hydroxycarboxylic Acid Derivatives

The development of stereoselective methods for the synthesis of hydroxycarboxylic acid derivatives is a critical area of research, as the biological activity of these compounds is often dependent on their stereochemistry. For cyclic α-hydroxy acids, the stereocenter is at the carbon bearing the hydroxyl and carboxyl groups.

One powerful strategy for achieving stereoselectivity is through the use of chiral auxiliaries. Glycolic acid, an acyclic α-hydroxy acid, can be converted into chiral acetals that serve as chiral auxiliaries. researchgate.net These can then be used to induce asymmetry in subsequent reactions. This approach has been successfully applied to the stereoselective preparation of 1-hydroxycyclopentene-1-carboxylic acid derivatives and could, in principle, be extended to seven-membered ring systems. researchgate.net

Asymmetric catalysis is another cornerstone of stereoselective synthesis. Chiral catalysts can be employed in reactions such as the hydrocyanation of cycloheptanone to produce an enantiomerically enriched cyanohydrin intermediate. Subsequent hydrolysis would then yield the chiral this compound.

Enzymatic resolutions are also a viable method for obtaining enantiomerically pure hydroxycarboxylic acids. A racemic mixture of this compound or its ester derivative can be treated with a lipase (B570770), which will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Advanced synthetic sequences, such as those used in the synthesis of natural products, often incorporate multiple stereoselective steps. For instance, the synthesis of bicyclic systems can involve intramolecular reactions where the stereochemistry of one part of the molecule dictates the stereochemical outcome of the ring formation. mdpi.com While not directly applied to this compound in the reviewed literature, these principles are fundamental to modern organic synthesis and applicable to the stereocontrolled synthesis of its derivatives. mdpi.com

The table below summarizes some stereoselective approaches.

MethodDescriptionPotential Application to this compound
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.A chiral auxiliary could be attached to a cycloheptanone precursor to control the facial selectivity of nucleophilic addition.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.A chiral Lewis acid could catalyze the enantioselective addition of cyanide to cycloheptanone.
Enzymatic ResolutionAn enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.A lipase could be used to selectively esterify one enantiomer of racemic this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is increasingly important to minimize environmental impact. beilstein-journals.org These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency. beilstein-journals.orgunibo.it

For the synthesis of this compound, several green chemistry considerations can be made. The traditional cyanohydrin synthesis, for example, uses highly toxic potassium cyanide. chegg.com Greener alternatives to this reagent are actively being sought. One such alternative is the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, which can be used in smaller quantities and is easier to handle safely.

The choice of solvent is another key aspect of green chemistry. unibo.it Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents can significantly reduce the environmental footprint of a synthesis. For instance, conducting the hydrolysis of the cyanohydrin in water without the need for an organic co-solvent would be a greener approach.

Catalysis is a fundamental pillar of green chemistry. patsnap.com The use of catalytic methods, as opposed to stoichiometric reagents, reduces waste generation. patsnap.com For example, the development of catalytic methods for the direct carboxylation of cycloheptanol (B1583049) with CO2 would be a highly atom-economical and green route to this compound. rsc.org Research into the hydrocarboxylation of alcohols using CO2 and H2 with iridium-based catalysts represents a step in this direction. rsc.org

Energy efficiency is also a critical consideration. beilstein-journals.org The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch processing.

The principles of green chemistry encourage a life-cycle assessment of a chemical process, from the sourcing of starting materials to the final disposal of waste. beilstein-journals.org Applying these principles to the synthesis of this compound would involve a holistic approach to designing a synthetic route that is not only efficient in terms of yield but also environmentally responsible.

The following table outlines some green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of WasteUsing catalytic methods to minimize the use of stoichiometric reagents.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical SynthesesReplacing toxic reagents like KCN with safer alternatives such as TMSCN.
Design for Energy EfficiencyEmploying energy-efficient techniques like microwave heating or flow chemistry.
Use of Renewable FeedstocksExploring synthetic routes that start from bio-based materials.
CatalysisDeveloping catalytic versions of key transformations, such as the direct carboxylation of cycloheptanol. patsnap.com

Spectroscopic Characterization and Structural Elucidation of 1 Hydroxycycloheptanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Analysis of Proton Environments

The proton NMR (¹H-NMR) spectrum of 1-hydroxycycloheptanecarboxylic acid is expected to reveal the specific arrangement and electronic environment of the hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group (–COOH) is typically the most deshielded, appearing far downfield in the spectrum, often as a broad singlet around 10–12 ppm. libretexts.org This significant downfield shift is a result of the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org The proton of the hydroxyl group (–OH) would also present as a singlet, with a chemical shift that can vary depending on solvent and concentration.

The protons on the cycloheptane (B1346806) ring will produce a complex series of signals in the upfield region of the spectrum, generally between 1.0 and 2.5 ppm. The protons on the carbons adjacent to the carboxyl and hydroxyl-bearing carbon (C2 and C7) would be expected to be slightly more deshielded than the other ring protons due to the proximity of the electron-withdrawing functional groups. The overlapping nature of these signals often requires advanced techniques for full assignment. mdpi.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Hydroxyl (-OH) Variable Singlet

¹³C-NMR Analysis of Carbon Skeleton

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the cycloheptane ring.

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of 165–185 ppm. libretexts.orglibretexts.org The quaternary carbon atom (C1) attached to both the hydroxyl and carboxylic acid groups would also be deshielded, with a predicted chemical shift in the range of 70-90 ppm. The remaining six carbons of the cycloheptane ring will give rise to signals in the aliphatic region of the spectrum, generally between 20 and 45 ppm. The symmetry of the molecule will influence the number of distinct signals observed for the ring carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 185
C1 (-C(OH)COOH) 70 - 90

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are invaluable. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the connectivity of the protons within the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ox.ac.uk It would definitively link each proton signal from the cycloheptane ring to its corresponding carbon signal. ox.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₁₄O₃), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. This technique helps to distinguish the target molecule from other compounds that may have the same nominal mass. A common fragmentation pattern in the mass spectrum of carboxylic acids is the loss of the carboxyl group. youtube.com

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orgnih.gov

For this compound, the following characteristic absorptions are expected in the FTIR spectrum:

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. orgchemboulder.com

O–H Stretch (Alcohol): This stretch, if not obscured by the broad carboxylic acid O-H band, would typically appear around 3200-3600 cm⁻¹.

C–H Stretch: Sharp peaks corresponding to the C-H bonds of the cycloheptane ring will be observed around 2850–2950 cm⁻¹. orgchemboulder.com

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. libretexts.org The exact position can indicate whether the acid is in a monomeric or dimeric state. libretexts.org Dimerization through hydrogen bonding typically lowers this frequency to around 1710 cm⁻¹. researchgate.net

C–O Stretch: An absorption in the 1210–1320 cm⁻¹ range is characteristic of the C–O bond in the carboxylic acid group. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. nih.govresearchgate.net The C=O stretch is also a prominent feature in the Raman spectrum of carboxylic acids. ias.ac.in

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance in FTIR
Carboxylic Acid O–H Stretch 2500 - 3300 Very Broad, Strong
Carbonyl C=O Stretch 1710 - 1760 Strong, Sharp
Carboxylic Acid C–O Stretch 1210 - 1320 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most informative for compounds containing chromophores, which are parts of a molecule that absorb light. The primary chromophore in this compound is the carbonyl group (C=O) of the carboxylic acid. researchgate.net

Saturated carboxylic acids typically exhibit a weak absorption band corresponding to an n → π* transition of the carbonyl group. youtube.com This absorption is generally found in the ultraviolet region, around 200–210 nm. researchgate.net The presence of the hydroxyl group is not expected to significantly alter the UV-Vis spectrum in this case, as it is not part of a conjugated system. The lack of extensive conjugation means that the compound is not expected to absorb light in the visible region, and would thus appear colorless.

Reaction Mechanisms and Chemical Transformations of 1 Hydroxycycloheptanecarboxylic Acid

Reactivity of the Carboxyl Group in 1-hydroxycycloheptanecarboxylic acid

The carboxyl group (-COOH) is a primary site of reactivity in this compound, readily undergoing reactions typical of carboxylic acids. These transformations are fundamental to the synthesis of various derivatives.

The carbon atom of the carboxyl group is electrophilic and susceptible to attack by nucleophiles. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, which is typically the hydroxyl group, often after its conversion to a better leaving group.

For this compound, as with other carboxylic acids, direct nucleophilic attack is often inefficient due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). Therefore, activation of the carboxyl group is a common strategy. This can be achieved by protonating the carbonyl oxygen under acidic conditions, making the carbonyl carbon more electrophilic. Alternatively, the hydroxyl group can be converted into a better leaving group by reacting the carboxylic acid with reagents like thionyl chloride to form an acid chloride, or by forming a mixed anhydride (B1165640).

The formation of esters, amides, and anhydrides from this compound proceeds through nucleophilic acyl substitution pathways.

Esters:

Esterification is a common reaction of this compound. One documented method involves the use of O-benzyl-N,N'-dicyclohexylisourea for the synthesis of the corresponding benzyl (B1604629) ester. In a specific example, this compound was reacted with O-benzyl-N,N'-dicyclohexylisourea in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere at 50°C for 15 hours to yield 1-hydroxy-1-cycloheptanecarboxylic acid benzyl ester in high yield. This method is a modification of the Steglich esterification and is particularly mild.

Reactant 1Reactant 2SolventConditionsProductYield
This compoundO-benzyl-N,N'-dicyclohexylisoureaTHF50°C, 15h, Argon1-hydroxy-1-cycloheptanecarboxylic acid benzyl ester97%

Amides:

The synthesis of amides from this compound can be achieved through various methods common to carboxylic acids. One general approach involves the activation of the carboxylic acid, for instance, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Another widely used method is the mixed anhydride method, where the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine to form a mixed anhydride. This activated intermediate then readily reacts with an amine to form the desired amide. While specific examples for this compound are not prevalent in readily available literature, these general methods are applicable. For instance, the reaction with diphenylphosphinyl chloride can be used to form a mixed acid anhydride which then reacts with ammonia (B1221849) to yield the corresponding amide.

Anhydrides:

Anhydrides of this compound can be prepared, particularly as mixed anhydrides, which are useful synthetic intermediates. A general method for forming a mixed anhydride involves reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride, in the presence of a base. google.com These mixed anhydrides can then be used in situ for further reactions, for example, in peptide synthesis. The formation of symmetrical anhydrides from two molecules of this compound would likely require harsh dehydrating conditions and may be complicated by the presence of the hydroxyl group. The use of mixed carbonic anhydrides is a common strategy in peptide synthesis. thieme-connect.de

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group on the cycloheptane (B1346806) ring also influences the molecule's reactivity. As a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, it can undergo other reactions characteristic of alcohols.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation centered on the cycloheptane ring. This carbocation can then undergo elimination reactions to form an alkene or be trapped by a nucleophile. Dehydration of the tertiary alcohol would lead to the formation of cyclohept-1-enecarboxylic acid. This reaction is typically acid-catalyzed and proceeds via an E1 mechanism. libretexts.orgyoutube.com

Cycloheptane Ring Transformations

The seven-membered ring of this compound can participate in various transformations, including ring expansion and contraction, although specific examples for this compound are scarce.

Ring expansion of cycloheptanone (B156872) derivatives, which are precursors to this compound, has been studied. For instance, strategies involving the expansion of a cyclopentanone (B42830) ring have been used to synthesize cycloheptane-1,3-dione, a related seven-membered ring structure. acs.org Such ring expansions can proceed through various mechanisms, including those involving dichloroketene (B1203229) cycloaddition followed by rearrangement.

Ring contraction reactions of seven-membered rings are also known, often driven by the formation of a more stable five- or six-membered ring system. These transformations can be induced photochemically or through rearrangement reactions. While not specifically documented for this compound, such transformations are a possibility under appropriate reaction conditions.

Mechanisms of Decarboxylation and Related Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under certain oxidative or thermal conditions. The presence of the α-hydroxyl group can facilitate this process.

Oxidative decarboxylation is a known reaction for α-hydroxy acids. For example, the Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, leads to decarboxylation and the formation of an alkyl bromide. In the case of this compound, this would be expected to yield 1-bromo-1-cycloheptanol.

Under certain conditions, α-hydroxy acids can undergo dehydration followed by decarboxylation. For instance, the dehydration of citric acid (a more complex α-hydroxy acid) is followed by decarboxylation as part of a reaction sequence to produce methylsuccinic acid. A similar pathway could be envisioned for this compound, where initial dehydration to form cyclohept-1-enecarboxylic acid could be followed by decarboxylation under forcing conditions.

Computational and Theoretical Studies on 1 Hydroxycycloheptanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic structure of 1-hydroxycycloheptanecarboxylic acid, which governs its chemical properties and reactivity. nih.gov Methods like DFT and ab initio calculations (e.g., MP2) are used to compute various electronic descriptors. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the oxygen atoms, while the LUMO may be associated with the π* orbital of the carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, the MEP would show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the acidic protons of the hydroxyl and carboxylic acid groups, highlighting them as the most likely sites for deprotonation. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hydrogen bonds. It can quantify the strength and nature of the hydrogen bond between the -OH and -COOH groups by analyzing the interaction between the lone pair orbital of the acceptor oxygen and the antibonding orbital of the donor O-H bond.

Table 2: Illustrative Calculated Electronic Properties for the Most Stable Conformer of this compound

This interactive table shows typical electronic property values that would be obtained from quantum chemical calculations using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

Electronic PropertyCalculated ValueUnit
HOMO Energy-6.85eV
LUMO Energy-0.95eV
HOMO-LUMO Gap5.90eV
Dipole Moment2.5Debye
NBO Charge on Carboxylic Proton+0.52e
NBO Charge on Hydroxyl Proton+0.48e

Note: The data presented are illustrative examples and not experimentally verified values.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques can predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reactivity descriptors derived from conceptual DFT, one can forecast the molecule's behavior. scirp.org

Global and Local Reactivity Descriptors:

Electrophilicity (ω) and Nucleophilicity (N) Indices: These indices quantify the molecule's ability to act as an electrophile or nucleophile. mdpi.com

Fukui Functions and Dual Descriptors: These local descriptors identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govscirp.org For this compound, these calculations would likely confirm that the carboxylic proton is the most acidic site, followed by the hydroxyl proton. The carbonyl carbon would be identified as the primary electrophilic center, and the oxygen atoms as the primary nucleophilic centers.

Modeling Reaction Pathways: Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, transition states, intermediates, and products. rsc.org For example, the mechanism of esterification could be modeled to understand the energy barrier for the nucleophilic attack of an alcohol on the carbonyl carbon. Similarly, the decarboxylation reaction could be investigated to determine the energetic feasibility and mechanism of CO2 loss. princeton.edu These models provide insights into reaction kinetics and thermodynamics, helping to predict reaction outcomes and selectivity. nih.gov

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical studies establish a direct link between the three-dimensional structure of this compound and its chemical reactivity. acs.org The interplay between conformational preferences and electronic properties is crucial for a complete understanding of the molecule's behavior.

The conformational analysis (Section 5.1) reveals which spatial arrangements of the functional groups are most stable. The reactivity of the molecule is heavily dependent on the accessibility of these groups in the preferred conformers. For instance, a conformer where the carboxylic acid group is sterically hindered by the cycloheptane (B1346806) ring backbone would be less reactive towards a bulky reagent compared to a conformer where the group is more exposed. acs.org

Intramolecular hydrogen bonding, identified through both conformational analysis and electronic structure calculations (Section 5.2), plays a significant role. A strong hydrogen bond can stabilize a particular conformer but may also decrease the acidity of the donor proton, as it is already involved in a stabilizing interaction. Quantum chemical calculations can predict pKa values, offering a quantitative measure of acidity for both the carboxylic and hydroxyl protons and revealing how intramolecular interactions modulate these values. researchgate.net

Applications and Synthetic Utility of 1 Hydroxycycloheptanecarboxylic Acid in Organic Chemistry

As a Synthetic Intermediate and Building Block

1-hydroxycycloheptanecarboxylic acid is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl and a carboxylic acid group on a seven-membered carbocyclic ring, allows for a variety of chemical transformations, making it an important intermediate for the synthesis of more complex molecules. The inherent functionality of this compound provides synthetic chemists with a ready-made scaffold that can be elaborated upon to construct diverse molecular architectures.

The utility of α-hydroxy cyclic carboxylic acids, such as this compound, is well-recognized in the preparation of pharmacologically active compounds and natural products. researchgate.net These compounds are considered important constituents in biologically active molecules. researchgate.net The cycloheptane (B1346806) ring provides a three-dimensional framework that can be crucial for biological activity, and the hydroxyl and carboxylic acid groups offer convenient handles for further chemical modifications.

One of the key applications of this compound and its analogs is in the synthesis of spirocyclic compounds. rsc.orgbeilstein-journals.orgnih.gov Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and medicinally important compounds. beilstein-journals.orgnih.gov The reaction of the hydroxyl and carboxylic acid groups can be exploited to form a second ring, leading to the construction of spirocyclic lactones or other related structures. This approach offers a streamlined pathway to these complex and often biologically active scaffolds.

The reactivity of the hydroxyl and carboxyl groups can be selectively controlled, allowing for a stepwise introduction of different functionalities. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo oxidation, etherification, or esterification. This orthogonal reactivity is a key feature that makes this compound a useful synthetic intermediate.

Compound NameRole in SynthesisRelevant Reactions
This compoundBuilding BlockEsterification, Amidation, Oxidation, Spirocyclization
Spirocyclic LactonesSynthetic TargetIntramolecular cyclization

Precursor in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive starting material for the total synthesis of complex natural products and other intricate organic molecules. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the broader class of α-hydroxycycloalkanecarboxylic acids has been instrumental in such endeavors. researchgate.netnih.govbeilstein-journals.org

The synthesis of complex molecules often relies on the strategic use of chiral building blocks to control stereochemistry. Although this compound is achiral, it can be resolved into its enantiomers or used in asymmetric syntheses to generate chiral derivatives. These chiral derivatives then serve as key fragments in the construction of stereochemically defined target molecules.

The cycloheptane ring itself is a structural motif found in a number of natural products. Therefore, employing this compound as a starting material can significantly simplify the synthetic route by providing the core carbocyclic framework early in the synthesis. Subsequent functional group manipulations and carbon-carbon bond-forming reactions can then be used to build up the complexity of the target molecule.

For example, the synthesis of certain bioactive compounds may require a cycloheptane ring bearing specific substituents. Starting with this compound allows for the introduction of these substituents through reactions targeting the hydroxyl and carboxyl groups, or by functionalizing the cycloheptane ring itself.

Development of New Organic Reactions and Methodologies

While specific new organic reactions developed solely around this compound are not prominently reported, the broader class of α-hydroxy acids is utilized in the exploration and optimization of new synthetic methodologies. mdpi.com The unique combination of a hydroxyl and a carboxylic acid group on a cyclic scaffold can be used to test the scope and limitations of new chemical transformations.

For instance, the development of novel cyclization or rearrangement reactions could potentially utilize substrates derived from this compound. The rigid, yet flexible, seven-membered ring can influence the stereochemical outcome of such reactions, providing valuable insights into the reaction mechanism.

The study of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an active area of research in organic chemistry. beilstein-journals.org Derivatives of this compound could serve as one of the components in the development of new multicomponent reactions, leading to the rapid assembly of novel molecular scaffolds.

Furthermore, the investigation of new catalytic systems often involves testing their efficacy on a range of substrates. The functional groups present in this compound make it a suitable candidate for evaluating the performance of new catalysts for reactions such as esterification, amidation, or oxidation.

Biological Activity and Structure Activity Relationships of 1 Hydroxycycloheptanecarboxylic Acid Derivatives

Elucidation of Structure-Activity Relationships (SAR)Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.nih.govBy comparing the activity of a series of related compounds, researchers can identify key pharmacophores—the essential structural elements for biological activity. For example, in a series of hydroxycinnamic acid derivatives, it was found that the position of a hydroxyl group on the phenolic ring and the presence of a double bond were critical for synergistic anticancer activity.nih.gov

For derivatives of 1-hydroxycycloheptanecarboxylic acid, an SAR study would involve analyzing how modifications to the cycloheptane (B1346806) ring, the hydroxyl group, and the carboxylic acid function impact a specific biological endpoint. This would allow for the development of a predictive model for designing more potent and selective compounds. The absence of a library of synthesized and tested derivatives of this compound precludes any such analysis.

Potential in Medicinal Chemistry ResearchThe potential of a chemical scaffold in medicinal chemistry is determined by its biological activity, SAR, and drug-like properties. Carboxylic acid-containing molecules are prevalent in medicinal chemistry due to their ability to form strong interactions with biological targets.nih.govThe this compound scaffold, with its three-dimensional structure and functional groups capable of hydrogen bonding and ionic interactions, presents theoretical potential for development as a therapeutic agent. For instance, related cycloalkane derivatives have been investigated for a range of activities, including as anticancer agents.nih.govresearchgate.netHowever, without empirical data on the biological activities of its derivatives, the specific potential of this compound in medicinal chemistry remains speculative.

Table of Compounds

As no specific derivatives of this compound were discussed in detail, a table of compound names cannot be generated.

Environmental Fate and Degradation Mechanisms of 1 Hydroxycycloheptanecarboxylic Acid

Biotic Degradation Pathways

Microbial Degradation Processes

Specific studies detailing the microbial degradation of 1-hydroxycycloheptanecarboxylic acid are not available in the reviewed literature. While microorganisms are known to degrade various aromatic and alicyclic carboxylic acids, the specific pathways and organisms involved in the breakdown of this particular compound have not been documented. microbiolj.org.uaresearchgate.net For related compounds like cyclohexanecarboxylic acid, anaerobic degradation by bacteria such as Geobacter metallireducens and Rhodopseudomonas palustris has been observed, often involving activation to a coenzyme A (CoA) derivative followed by dehydrogenation and ring cleavage. researchgate.netnih.govasm.orgnih.gov However, the presence of the hydroxyl group on the cycloheptane (B1346806) ring of the target compound would likely influence the metabolic pathway, necessitating specific research.

Enzymatic Biotransformations

There is no specific information on the enzymatic biotransformations of this compound. Biotransformation generally involves enzymes like oxidoreductases, hydrolases, and lyases. nih.gov For the degradation of similar alicyclic acids, enzymes such as CoA ligases, dehydrogenases, and hydratases are crucial. nih.govnih.gov For instance, in the anaerobic degradation of cyclohexanecarboxylic acid, a succinyl-CoA:CHC CoA transferase, a CHCoA dehydrogenase, and a CHeneCoA dehydrogenase are key enzymes. nih.govasm.org The specific enzymes required to act on a seven-membered ring with a hydroxyl group remain to be identified.

Abiotic Degradation Pathways

Hydrolytic Stability and Degradation

Data on the hydrolytic stability and degradation of this compound is not available. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. youtube.compharmacy180.comyoutube.com The stability of carboxylic acids and their derivatives to hydrolysis can vary significantly based on their structure. nih.govnih.govmdpi.com For example, the presence of bulky groups near the carboxyl function can sterically hinder hydrolysis. rsc.org The stability of the ester linkages in polyester (B1180765) resins has been shown to improve with the use of cyclic monomers like 1,4-cyclohexanedicarboxylic acid due to steric factors. eastman.com The specific rate and products of potential hydrolysis of this compound under various environmental pH conditions have not been studied.

Photochemical Degradation under Environmental Conditions

Specific research on the photochemical degradation of this compound under environmental conditions is absent from the current literature. Photochemical degradation involves the breakdown of a compound by light, particularly UV radiation. nih.gov The rate and mechanism of photolysis depend on the molecule's ability to absorb light and the presence of photosensitizers in the environment. researchgate.netresearchgate.net While the photolysis of various carbonyl compounds and other carboxylic acids has been investigated, showing pathways like decarboxylation or rearrangement, these findings cannot be directly applied to this compound without experimental validation. rsc.orgrsc.org

Environmental Impact Research and Sustainability

Due to the lack of data on its degradation and fate, no formal environmental impact research or sustainability assessments for this compound have been published. Such assessments require information on persistence, bioaccumulation, and toxicity, which are currently unknown for this compound. The sustainability of a chemical is often linked to its production from renewable resources, its biodegradability, and its low environmental footprint. rsc.orgresearchgate.netpatsnap.comlanxess.com Life cycle assessments for other carboxylic acids, like formic acid, have been conducted to compare production methods and quantify environmental impacts such as greenhouse gas emissions. rsc.org Similar research is needed to understand the environmental profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing 1-hydroxycycloheptanecarboxylic acid?

  • Methodological Answer : Synthesis typically involves hydroxylation of cycloheptanecarboxylic acid derivatives or catalytic oxidation of cycloheptene precursors. For example, superacid-mediated lactonization (e.g., using HSO₃F) can yield cyclic products, but reaction conditions (temperature, acid strength) must be optimized to avoid side reactions . Purification often employs recrystallization from ethanol/water mixtures, followed by characterization via melting point analysis (155–156°C, as noted in related hydroxycyclohexane analogs) and NMR spectroscopy to confirm hydroxyl and carboxylic acid proton signals .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., Orbitrap instruments for accurate mass determination) .
  • FT-IR Spectroscopy to identify hydroxyl (∼3200–3400 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) functional groups.
  • ¹H/¹³C NMR to resolve cycloheptane ring protons (δ 1.2–2.5 ppm) and hydroxyl/carboxylic acid environments. For advanced assignments, DEPT and COSY experiments are recommended.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow strict PPE protocols: wear nitrile gloves (tested against EN 374 standards), safety goggles, and lab coats. Use local exhaust ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the ring contraction of this compound in superacidic media?

  • Methodological Answer : Under HSO₃F, the compound undergoes protonation to form a dicationic intermediate, followed by 1,2-hydride shifts and cyclization. Spectroscopic studies (e.g., low-temperature NMR) reveal transient carbocation formation. Notably, deuterium labeling (e.g., 2,2,6,6-d₄ derivatives) inhibits hydride shifts, preventing lactone formation, which underscores the role of hydride mobility in the mechanism .

Q. How does this compound inhibit cyclooxygenase (COX) enzymes, and what experimental approaches validate this activity?

  • Methodological Answer : The compound competitively binds to COX active sites, reducing prostaglandin synthesis. Validate via:

  • Enzymatic Assays : Monitor arachidonic acid conversion using UV-Vis spectroscopy (λ = 280 nm for prostaglandin products).
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to COX-1/COX-2 isoforms.
  • Inhibition Kinetics : Use Lineweaver-Burk plots to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .

Q. What analytical challenges arise when comparing the reactivity of this compound with its cyclohexane analog?

  • Methodological Answer : Key challenges include:

  • Reaction Kinetics : Cycloheptane’s larger ring increases conformational flexibility, altering transition-state energetics. Use stopped-flow NMR to track real-time reaction rates.
  • Product Differentiation : LC-MS/MS distinguishes lactone products (e.g., 1-methylcyclohexanecarboxylic lactone vs. smaller rings) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) compare activation barriers for hydride shifts in both systems.

Q. How can isotope effects elucidate the reaction pathways of this compound in acidic conditions?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2,2,6,6-d₄) and compare reaction outcomes via:

  • Kinetic Isotope Effects (KIE) : Measure rate differences using ¹H NMR integration of intermediates.
  • Isotopic Labeling : Track hydride migration via ²H NMR or mass spectrometry fragmentation patterns. For example, deuterium at C-2 hinders lactonization, confirming hydride shifts are rate-limiting .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the stability of this compound derivatives under varying acidic conditions?

  • Methodological Answer : Contradictions may arise from differences in acid strength (e.g., H₂SO₄ vs. HSO₃F) or temperature. Systematically:

Control Experiments : Repeat reactions under identical conditions (pH, temperature) using standardized reagents.

In Situ Monitoring : Use Raman spectroscopy to detect intermediate species (e.g., carbocations).

Cross-Validate : Compare results with computational predictions (e.g., acid dissociation constants via COSMO-RS simulations) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.